5-chloro-2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

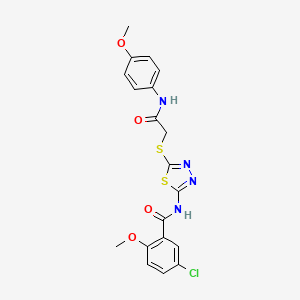

This compound belongs to the class of benzamide-linked 1,3,4-thiadiazole derivatives, characterized by a thiadiazole core substituted with a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group and a benzamide moiety bearing chloro and methoxy substituents. The structural complexity of this molecule is designed to enhance bioactivity through synergistic interactions between the thiadiazole ring (known for electron-deficient properties) and the substituted benzamide group, which may influence binding affinity to biological targets . Its synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with thiocyanate derivatives, followed by nucleophilic substitution or coupling reactions to attach the benzamide and thioether components .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O4S2/c1-27-13-6-4-12(5-7-13)21-16(25)10-29-19-24-23-18(30-19)22-17(26)14-9-11(20)3-8-15(14)28-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKKQSZLXYFPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Chloro-2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a thiadiazole moiety and methoxy and chloro substituents, which contribute to its biological properties. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- NLRP3 Inflammasome Inhibition : Similar compounds have been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as IL-1β, potentially offering therapeutic benefits in inflammatory diseases .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research has indicated that derivatives with similar functional groups exhibit activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies have evaluated the anti-proliferative effects of related benzamide derivatives against various cancer cell lines. For instance, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide demonstrated significant cytotoxicity against breast and colon cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed through various assays:

- Disc Diffusion Method : This method revealed moderate to strong inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial activity .

| Microbe | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Study on NLRP3 Inflammasome Inhibition

A study investigated the effects of a related compound (JC-171), which also targets the NLRP3 inflammasome. Mice treated with this compound showed delayed onset of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The treatment resulted in reduced levels of IL-17-producing T cells, suggesting a potential pathway for therapeutic intervention in autoimmune diseases .

Anticancer Activity Evaluation

In vitro studies on synthesized derivatives showed that certain modifications to the benzamide structure enhanced anti-cancer activity. For example, compounds with additional methoxy groups exhibited improved cytotoxicity against MCF-7 breast cancer cells compared to their counterparts without these modifications .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates good oral bioavailability and extensive hepatic metabolism. Understanding these parameters is crucial for predicting therapeutic efficacy and safety profiles in clinical settings.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives containing the 1,3,4-thiadiazole ring are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have demonstrated that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values comparable to or better than standard antibiotics .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiadiazole derivatives, including those with substitutions similar to 5-chloro-2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. The results indicated that compounds with halogen substitutions showed enhanced activity against S. aureus and E. coli, with MIC values ranging from 25 to 50 μg/mL .

Antifungal Activity

The antifungal potential of this compound has also been explored. Derivatives have been tested against fungal strains such as Candida albicans and Aspergillus niger, showing promising results. The presence of oxygenated substituents in the phenyl ring has been correlated with increased antifungal activity .

Case Study: Antifungal Assessment

In a comparative study, certain derivatives exhibited antifungal activity with MIC values between 32–42 μg/mL against A. niger, outperforming conventional antifungal agents like fluconazole .

Anticancer Properties

Emerging research suggests that compounds similar to 5-chloro-2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may possess anticancer properties. The thiadiazole scaffold has been linked to cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of thiadiazole derivatives showed that some compounds induced apoptosis in cancer cells at micromolar concentrations. These findings highlight the potential of this compound as a lead for developing new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been documented in several studies. Thiadiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo.

Case Study: In Vivo Anti-inflammatory Activity

Research involving animal models demonstrated that certain derivatives significantly reduced edema and inflammatory cytokines when administered post-injury. This suggests a potential application in treating inflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are distinguished by variations in substituents on the thiadiazole ring, benzamide group, and linker regions. Key comparisons include:

Key Differences and Implications

Thiadiazole vs. Benzothiazole Cores : The target compound’s 1,3,4-thiadiazole ring (electron-deficient) may enhance electrophilic interactions compared to benzothiazole derivatives, which are more π-electron-rich. This difference could influence target selectivity in enzyme inhibition .

Substituent Effects :

- The 4-methoxyphenyl group in the target compound may improve membrane permeability compared to analogs with bulkier substituents (e.g., pyridinyl groups in ).

- The chloro and methoxy groups on the benzamide moiety are critical for hydrogen bonding and hydrophobic interactions, as seen in nitazoxanide’s PFOR inhibition .

Q & A

Synthesis and Optimization

Q1 (Basic): What are the standard synthetic routes for preparing 5-chloro-2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide? A: The compound is typically synthesized via multi-step reactions:

Thiadiazole core formation : Reacting 5-amino-1,3,4-thiadiazole derivatives with chloroacetyl chloride or similar reagents under reflux in aprotic solvents (e.g., dry acetone) with potassium carbonate as a base .

Substitution of thioether groups : Introducing the 2-((4-methoxyphenyl)amino)-2-oxoethylthio moiety via nucleophilic substitution, often using anhydrous conditions to avoid hydrolysis .

Benzamide coupling : Final coupling with 5-chloro-2-methoxybenzoyl chloride using triethylamine as a catalyst .

Key Table :

| Step | Reagents/Conditions | Yield Range | Purity (TLC) |

|---|---|---|---|

| 1 | K₂CO₃, dry acetone, reflux (3h) | 65–75% | Rf = 0.2–0.3 |

| 2 | Chloroacetyl chloride, Et₃N, DMF | 70–85% | Rf = 0.4–0.5 |

| 3 | Benzoyl chloride, CHCl₃, 0°C | 60–70% | Rf = 0.6–0.7 |

Q2 (Advanced): How can researchers optimize the synthesis to address low yields in the final benzamide coupling step? A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature control : Conducting reactions at 0–5°C to minimize hydrolysis of activated intermediates .

- Catalyst screening : Testing alternative bases (e.g., DMAP) to enhance nucleophilicity .

- Purification : Using gradient column chromatography (hexane:ethyl acetate) instead of recrystallization to isolate pure products .

Structural Characterization

Q3 (Basic): Which spectroscopic methods are essential for confirming the structure of this compound? A: Critical techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- IR spectroscopy : Confirming carbonyl (C=O) stretches at 1650–1680 cm⁻¹ and thioether (C-S) bands at 650–700 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 490.08) .

Q4 (Advanced): How can X-ray crystallography resolve ambiguities in the thiadiazole ring conformation? A: Single-crystal X-ray diffraction provides definitive proof of:

- Bond angles : Thiadiazole ring planarity (C-S-C ≈ 92°) and substituent orientation .

- Intermolecular interactions : Hydrogen bonding between the benzamide carbonyl and thiadiazole N-H groups, critical for stability .

Note : Co-crystallization with acetic acid or DMSO may improve crystal quality if initial attempts fail .

Biological Activity and Data Analysis

Q5 (Basic): What in vitro assays are commonly used to evaluate this compound’s antimicrobial activity? A: Standard assays include:

- Broth microdilution : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .

- Antioxidant assays : DPPH radical scavenging to assess redox-modulating potential .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to determine IC₅₀ .

Q6 (Advanced): How can researchers reconcile contradictory cytotoxicity data across different cell lines? A: Contradictions may arise from:

- Cellular uptake variability : Use LC-MS to quantify intracellular compound levels .

- Metabolic differences : Compare results in cytochrome P450-rich vs. deficient cell models .

- Apoptosis pathway profiling : Western blotting for caspase-3/7 activation to confirm mechanism .

Mechanistic and Pharmacological Studies

Q7 (Advanced): What strategies enhance the metabolic stability of the thiadiazole moiety in vivo? A: Modifications include:

- Bioisosteric replacement : Substituting sulfur with selenium to reduce hepatic clearance .

- Prodrug design : Masking the thioether group with acetyl or PEGylated derivatives .

- CYP450 inhibition screening : Identify metabolites using liver microsomes and adjust substituents to block oxidation .

Computational and Molecular Modeling

Q8 (Advanced): How can molecular docking predict binding affinities for kinase targets? A: Workflow involves:

Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2).

Docking software : Use AutoDock Vina with AMBER force fields to simulate ligand-receptor interactions .

Validation : Compare predicted ΔG values with experimental IC₅₀ data from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.